molecular formula C11H21N B14293261 1-Pentanamine, N-cyclohexylidene- CAS No. 115922-04-8

1-Pentanamine, N-cyclohexylidene-

Cat. No.: B14293261
CAS No.: 115922-04-8
M. Wt: 167.29 g/mol
InChI Key: AUCHSUGOKZVITH-UHFFFAOYSA-N
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Description

1-Pentanamine, N-cyclohexylidene- is an organic compound that belongs to the class of amines It is characterized by the presence of a pentyl group attached to an amine group, with a cyclohexylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentanamine, N-cyclohexylidene- can be synthesized through several methods. One common approach involves the reaction of 1-pentanamine with cyclohexanone under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of 1-pentanamine, N-cyclohexylidene- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as distillation or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Pentanamine, N-cyclohexylidene- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-Pentanamine, N-cyclohexylidene- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Pentanamine, N-cyclohexylidene- involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanamine: A primary amine with a pentyl group.

    Cyclohexylamine: An amine with a cyclohexyl group.

    N-Cyclohexylidene-2-methylpropanamine: A similar compound with a different alkyl group.

Uniqueness

1-Pentanamine, N-cyclohexylidene- is unique due to the presence of both a pentyl group and a cyclohexylidene substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

115922-04-8

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-pentylcyclohexanimine

InChI

InChI=1S/C11H21N/c1-2-3-7-10-12-11-8-5-4-6-9-11/h2-10H2,1H3

InChI Key

AUCHSUGOKZVITH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=C1CCCCC1

Origin of Product

United States

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